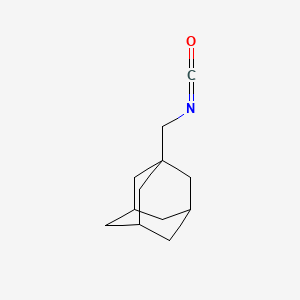

1-Adamantylmethyl isocyanate

Description

Structural Significance of Adamantane (B196018) Derivatives in Organic Chemistry

Adamantane (C₁₀H₁₆) is a polycyclic hydrocarbon renowned for its exceptional structure, which consists of three fused cyclohexane (B81311) rings in a strain-free, chair conformation, resembling a diamondoid cage. rsc.orgntu.edu.tw This rigid and highly symmetrical three-dimensional structure is not merely a chemical curiosity; it confers remarkable properties to its derivatives. researchgate.net

Key characteristics imparted by the adamantane moiety include:

Rigidity and Steric Bulk: The cage-like structure provides a rigid, non-planar, and bulky scaffold. ntu.edu.twresearchgate.net In medicinal chemistry, this can improve the binding affinity of a drug molecule to its target receptor. rsc.orgnih.gov In materials science, it can disrupt polymer chain packing, increasing the free volume and enhancing properties like thermal stability. ntu.edu.tw

Lipophilicity: Adamantane is highly lipophilic (hydrophobic), a property that can enhance the ability of drug candidates to cross biological membranes, such as the blood-brain barrier. rsc.orgontosight.ai This has been a critical factor in the development of drugs for neurological disorders. rsc.org

Chemical and Metabolic Stability: The saturated hydrocarbon framework of adamantane is chemically inert and resistant to metabolic degradation, which can improve the pharmacokinetic profile of pharmaceuticals. researchgate.netnih.gov

These features have led to the incorporation of the adamantane scaffold into a wide range of clinically approved drugs and advanced materials. rsc.orgnih.govresearchgate.net Adamantane derivatives are utilized as antiviral agents, antidiabetics, and in the treatment of neurological diseases like Alzheimer's and Parkinson's disease. nih.gov

Overview of Isocyanate Chemistry and its Role in Synthetic and Materials Science Research

The isocyanate group (–N=C=O) is a highly reactive functional group classified as a heterocumulene. novapublishers.comwikipedia.org The central carbon atom is electrophilic, making it susceptible to attack by a wide variety of nucleophiles. rsc.org This high reactivity is the cornerstone of its extensive use in synthesis. novapublishers.com

The most prominent reactions of isocyanates include:

Reaction with Alcohols: Isocyanates react readily with alcohols to form carbamates, also known as urethanes. This reaction is fundamental to the production of polyurethanes. wikipedia.orgrsc.orgaidic.it

Reaction with Amines: The reaction with primary or secondary amines yields substituted ureas. novapublishers.comrsc.org This chemistry is crucial for creating complex molecules, including those with potential biological activity. nih.govresearchgate.net

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org

In synthetic chemistry, isocyanates are versatile intermediates for preparing a wide array of compounds, including amides, esters, and various heterocyclic structures. novapublishers.com In materials science, diisocyanates are indispensable monomers for the synthesis of polyurethanes, a major class of polymers used in foams, coatings, adhesives, and elastomers. novapublishers.comwikipedia.orgwiley.com The choice between aliphatic and aromatic isocyanates can influence the final properties of the material, such as its resistance to photodegradation and biocompatibility. aidic.it

Scope and Research Imperatives for 1-Adamantylmethyl Isocyanate

This compound, which features a methylene (B1212753) spacer between the bulky adamantane cage and the reactive isocyanate group, represents a strategic molecular design. This structure combines the desirable properties of the adamantane core—bulk, rigidity, and lipophilicity—with the versatile synthetic utility of the isocyanate function. rsc.orgrsc.org

The primary research imperatives for this compound are driven by its potential as a specialized building block:

In Medicinal Chemistry: Researchers utilize this compound to synthesize novel urea (B33335) and carbamate (B1207046) derivatives as potential therapeutic agents. researchgate.net The adamantane group acts as a lipophilic anchor intended to enhance interactions with biological targets, while the urea or carbamate linkage provides hydrogen bonding capabilities. A significant area of investigation is the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), where adamantane-containing ureas have shown high potency. nih.govresearchgate.net

In Materials Science: The incorporation of the bulky adamantyl group via the isocyanate linker into polymers can be used to modify material properties. The adamantane moiety can enhance thermal stability, lower the dielectric constant, and increase the free volume of polymers. ntu.edu.tw This makes it a target for creating advanced resins and polymers for applications such as 3D printing and electronics. ntu.edu.tw

As a Synthetic Tool: The compound serves as a valuable reagent for introducing the adamantylmethyl group into various molecular structures. This is particularly useful in creating derivatives for structure-activity relationship (SAR) studies, where the impact of a bulky, rigid substituent is being explored.

The synthesis of this compound and similar adamantane-based isocyanates is often achieved through methods like the Curtius rearrangement, starting from the corresponding adamantane carboxylic acids or their derivatives. researchgate.net The development of efficient, one-pot synthetic procedures facilitates its accessibility for broader research applications. researchgate.net

Data Table for this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 56391-73-0 |

| Appearance | White to almost white powder/crystal |

| Synonyms | 1-(Isocyanatomethyl)adamantane |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(isocyanatomethyl)adamantane |

InChI |

InChI=1S/C12H17NO/c14-8-13-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-7H2 |

InChI Key |

WFGBYEKUXXAETP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Adamantylmethyl Isocyanate

Curtius Rearrangement-Based Approaches

The Curtius rearrangement is a cornerstone in the synthesis of isocyanates from carboxylic acids. nih.gov This thermal decomposition of an acyl azide (B81097) yields an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be used in further reactions. nih.gov For adamantyl-containing isocyanates, this method is particularly prevalent and can be executed through either streamlined one-step sequences or more traditional multi-step pathways involving acid chloride intermediates.

One-Step Curtius Reaction Sequences for Adamantyl-Containing Isocyanates

To enhance safety and efficiency, one-step or "domino" reaction sequences have been developed. These methods generate the isocyanate directly from the corresponding carboxylic acid without the need to isolate the potentially explosive acyl azide intermediate. researchgate.netnih.gov

One such method involves the reaction of an adamantanecarboxylic acid, such as adamantaneacetic acid, with reagents that facilitate the direct conversion to the isocyanate. For instance, a one-step process was developed where the synthesis is performed without isolating the intermediate acid chloride; a solution of the acid chloride is added to sodium azide in boiling toluene, where the formation of the acid azide and its subsequent rearrangement to the isocyanate occur concurrently. researchgate.net This approach has demonstrated high yields, typically ranging from 83–94% for various adamantyl-containing isocyanates. researchgate.net

Another advanced one-pot method utilizes diphenylphosphoryl azide (DPPA). nih.gov This reagent allows for the direct conversion of carboxylic acids into the corresponding isocyanate. For example, (±)-1-[isocyanato(phenyl)methyl]adamantane was synthesized from its corresponding acid with a 95% yield using DPPA and triethylamine (B128534) in toluene. nih.gov This method avoids the use of more hazardous reagents and simplifies the synthetic procedure. A similar zinc-catalyzed one-pot Curtius rearrangement has been reported for the synthesis of Boc-protected amines from carboxylic acids, where the isocyanate is formed as a key intermediate. orgsyn.org

Table 1: Comparison of One-Step Curtius Rearrangement Methods for Adamantyl Isocyanates

| Method | Starting Material | Key Reagents | Key Feature | Reported Yield | Reference |

|---|---|---|---|---|---|

| Domino Reaction | Adamantane (B196018) Acetic Acids | Thionyl Chloride, Sodium Azide | In-situ formation and rearrangement of acyl azide | 83–94% | researchgate.net |

| DPPA-Mediated | Adamantyl(phenyl)acetic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Avoids isolation of explosive intermediates | up to 95% | nih.gov |

| Zinc-Catalyzed | Aliphatic Carboxylic Acids | Sodium Azide, Di-tert-butyl dicarbonate, Zn(OTf)2 | Forms a carbamate (B1207046) by trapping the isocyanate intermediate | High | orgsyn.org |

Multi-Step Acid Chloride Intermediacy in Isocyanate Synthesis

The more conventional approach to the Curtius rearrangement is a two-step process. This method first involves the conversion of the starting carboxylic acid, in this case, 2-(1-adamantane)acetic acid, into its corresponding acid chloride. researchgate.net This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netiitk.ac.infiveable.me

In the second step, the isolated acid chloride is treated with an azide source, commonly sodium azide, to form the acyl azide. researchgate.netmdpi.com This intermediate is then thermally rearranged to produce the final 1-adamantylmethyl isocyanate. A two-step synthesis for 1-(isocyanatomethyl)-3,5-dimethyladamantane, a related compound, was reported to proceed with a 90% yield from the corresponding adamantaneacetic acid via the acid chloride intermediate. researchgate.net This multi-step procedure, while longer, allows for the purification of the intermediate acid chloride, which can be beneficial for achieving high purity in the final product. The reaction of 2-(1-adamantane)acetic acid with thionyl chloride, for example, is typically heated to reflux for several hours to ensure complete conversion to the acid chloride before proceeding to the azide formation and rearrangement. researchgate.net

Phosgenation and Related Chlorocarbonyl-Based Routes to Adamantyl Isocyanates

Phosgenation, the reaction of a primary amine with phosgene (B1210022) (COCl₂), is a major industrial method for producing isocyanates. scholaris.canih.govsabtechmachine.com For the synthesis of this compound, the starting material would be 1-adamantylmethylamine. The process can also be carried out using phosgene surrogates like diphosgene or triphosgene, which are solids or liquids and thus easier to handle than the highly toxic gaseous phosgene. scholaris.canih.gov

The phosgenation process is often conducted in two stages: cold phosgenation followed by hot phosgenation. sabtechmachine.com

Cold Phosgenation (0-70°C): The amine reacts with phosgene to form a carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com To minimize side reactions, such as the formation of urea (B33335), the amine is often first converted to its hydrochloride salt before reacting with phosgene. sabtechmachine.com

Hot Phosgenation (80-200°C): The reaction mixture is heated, causing the carbamoyl chloride and amine hydrochloride to decompose and react further with phosgene to yield the desired isocyanate and hydrogen chloride (HCl). sabtechmachine.com The final product is then isolated by distillation, with yields typically ranging from 85% to 95%. sabtechmachine.com

While effective, the significant toxicity of phosgene and the corrosive nature of the HCl byproduct are major drawbacks, prompting the development of alternative, greener synthetic routes. nih.govresearchgate.net

Advanced Synthetic Protocols for Alkyl Adamantane Isocyanates

Beyond the standard Curtius and phosgenation routes, several advanced protocols have been developed for the synthesis of alkyl adamantane isocyanates, focusing on improved safety, efficiency, and substrate scope.

One such advanced method involves the in situ generation of isocyanates from precursors other than carboxylic acids or amines. For example, isocyanates can be generated from N-alkoxyphenylcarbamates, hydroxamic acids, or amides. nih.gov Another alternative synthetic approach reported for adamantan-1-yl isocyanate involves the cleavage of 1,3-dehydroadamantane in sulfuric acid in the presence of sodium cyanate. nih.gov

Microwave-assisted synthesis represents another significant advancement. A one-pot, two-step procedure for generating urea derivatives via an isocyanate intermediate has been developed using a microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.org This method demonstrates rapid and efficient conversion under controlled temperature and pressure, offering a greener alternative to conventional heating. beilstein-journals.org While this has been demonstrated for benzyl (B1604629) isocyanate, the principles are applicable to the synthesis of other isocyanates like this compound. beilstein-journals.org

Table 2: Overview of Selected Advanced and Alternative Synthetic Routes

| Protocol | Precursor Type | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Dehydroadamantane Cleavage | 1,3-Dehydroadamantane | Cleavage and reaction with sodium cyanate | Utilizes a unique adamantane precursor | nih.gov |

| Staudinger–aza-Wittig | Azides | Reaction with a phosphine (B1218219) and CO₂ | One-pot, microwave-assisted, efficient | beilstein-journals.org |

| DPPA-Mediated Rearrangement | Carboxylic Acids | One-pot conversion using diphenylphosphoryl azide | High yields, avoids hazardous intermediates | nih.gov |

Optimization and Green Chemistry Considerations in this compound Synthesis

The synthesis of isocyanates is undergoing a paradigm shift towards greener and more sustainable methods, driven by the need to eliminate hazardous reagents like phosgene. rsc.orgrsc.org This shift is particularly relevant for the production of specialty isocyanates such as this compound.

Green Chemistry Principles in Practice:

Avoiding Phosgene: The primary goal of green isocyanate synthesis is the replacement of phosgene. researchgate.netrsc.org The Curtius rearrangement is a prominent phosgene-free alternative. nih.govnih.gov Other non-phosgene routes include the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates. nih.govresearchgate.net

Alternative Energy Sources: The use of microwave irradiation, as seen in the Staudinger–aza-Wittig reaction, can significantly reduce reaction times and energy consumption compared to conventional thermal methods. beilstein-journals.org

Renewable Feedstocks: While the adamantane core is petroleum-derived, a broader trend in green chemistry is the use of biomass-derived feedstocks and renewable reagents, such as using CO₂ as a C1 building block for the isocyanate group. beilstein-journals.orgsemanticscholar.org

Optimization Strategies: The optimization of synthetic protocols for this compound production involves a systematic approach to improve yield, purity, and cost-effectiveness. Modern reaction optimization often employs high-throughput experimentation (HTE) and machine learning algorithms to rapidly screen a wide range of variables, including catalysts, solvents, temperatures, and reagent concentrations. semanticscholar.org For isocyanate synthesis, this could involve optimizing the conditions for the Curtius rearrangement to maximize yield while minimizing side-product formation or developing more active and selective catalysts for non-phosgene carbonylation reactions. researchgate.netsemanticscholar.org The integration of real-time analytics allows for precise monitoring and control over the reaction, facilitating a more rapid path to optimal conditions. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 1 Adamantylmethyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. scispace.com This reactivity is the basis for the formation of a wide range of derivatives.

Formation of Substituted Urea (B33335) Derivatives with Amines

The reaction between an isocyanate and an amine is a well-established method for the synthesis of substituted ureas. doxuchem.comcommonorganicchemistry.com In the case of 1-adamantylmethyl isocyanate, its reaction with primary or secondary amines leads to the formation of N-(1-adamantylmethyl)-N'-substituted ureas. This reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. mdpi.com The presence of the sterically demanding adamantyl moiety can influence the reaction rate, but the formation of the urea linkage is generally efficient. nih.gov

A general scheme for this reaction is the addition of an amine to the isocyanate, which can be performed in solvents like dichloromethane (B109758) or dimethylformamide at room temperature. commonorganicchemistry.comasianpubs.org The reaction typically does not require a base. commonorganicchemistry.com The resulting urea derivatives often find applications in medicinal chemistry and materials science due to the unique properties conferred by the adamantyl group. organic-chemistry.orgresearchgate.net

Table 1: Examples of Amines Used in Reactions with this compound to Form Urea Derivatives

| Amine Reactant | Resulting Urea Derivative | Reference |

|---|---|---|

| (±)-1-phenylethylamine | N-(1-adamantylmethyl)-N'-(1-phenylethyl)urea | beilstein-journals.org |

| Adamantyl-containing amines | N,N'-di(adamantyl-substituted) ureas | researchgate.net |

| Phenyl-containing amines | N-(1-adamantylmethyl)-N'-phenylurea derivatives | researchgate.net |

| α,ω-alkanediamines | Bis-(1-adamantylmethyl)urea derivatives | researchgate.net |

Synthesis of Thiourea (B124793) Compounds via Reaction with Thiols

Analogous to the reaction with amines, this compound can react with thiols (R-SH) to form thiourea derivatives (specifically, thiocarbamates). This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the isocyanate carbon. nih.gov The reaction can be catalyzed by both basic and acidic catalysts. nih.govupc.edu Basic catalysts deprotonate the thiol to form a more nucleophilic thiolate anion, while acid catalysts activate the isocyanate group. nih.govupc.edu

The synthesis of thioureas from isocyanates and thiols is a form of "click" chemistry, indicating a rapid and high-yielding reaction. rsc.org For instance, the reaction of 1-adamantanethiol (B1212722) with an isocyanate-functionalized polymer brush, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), proceeds efficiently. rsc.org This method allows for the straightforward creation of thiourea linkages. organic-chemistry.org

Table 2: Examples of Thiol Reactants for Thiourea Synthesis

| Thiol Reactant | Catalyst Example | Reference |

|---|---|---|

| 1-Adamantanethiol | DBU | rsc.org |

| 1-Dodecanethiol | DBU | rsc.org |

| 1-Thioglycerol | DBU | rsc.org |

| Benzyl (B1604629) mercaptan | DBU | rsc.org |

It is important to note that thiols are generally more acidic than alcohols, leading to a faster reaction with isocyanates, especially in the presence of a basic catalyst. nih.gov

Urethane (B1682113) Linkage Formation with Hydroxyl-Functionalized Species

The reaction of isocyanates with alcohols to form urethanes (also known as carbamates) is a cornerstone of polyurethane chemistry. l-i.co.ukelastas.lt this compound reacts with compounds containing hydroxyl groups, such as alcohols and polyols, to form urethane linkages. l-i.co.ukresearchgate.net This is an exothermic condensation reaction that can proceed at room temperature, although catalysts are often used to control the reaction rate. scispace.coml-i.co.uk

The reactivity of the hydroxyl group depends on its type (primary, secondary, or tertiary), with primary alcohols being the most reactive. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. kuleuven.benih.gov The bulky adamantyl group can sterically hinder the reaction, but the formation of the urethane is still a primary reaction pathway.

Table 3: Factors Influencing Urethane Formation

| Factor | Influence | Reference |

|---|---|---|

| Alcohol Type | Primary > Secondary > Tertiary in reactivity | kuleuven.be |

| Catalyst | Tertiary amines and organometallic compounds increase reaction rate | scispace.com |

| Solvent | Can influence reaction kinetics | nih.gov |

| Reactant Concentration | Excess of alcohol or isocyanate can alter the reaction mechanism | nih.gov |

Cyclization and Polymerization Processes Involving this compound

Beyond simple nucleophilic additions, this compound can participate in more complex reactions, including self-condensation and polymerization.

Self-Condensation Reactions to Yield Dimer and Trimer Structures

Isocyanates can react with themselves in self-condensation reactions to form cyclic dimers (uretidinediones) and trimers (isocyanurates). researchgate.netpoliuretanos.net Dimerization is typically favored at lower temperatures and is more common for more reactive aromatic isocyanates. poliuretanos.net Trimerization is a commercially significant reaction, particularly in the formation of polyisocyanurate foams. poliuretanos.net While specific studies on the self-condensation of this compound are not prevalent in the provided search results, the general reactivity of isocyanates suggests that under appropriate conditions, such as in the presence of specific catalysts, it could undergo these reactions. The steric bulk of the adamantyl group might influence the propensity for dimerization versus trimerization. rsc.org

Role in Isocyanate-Polyol Polymerization Systems

This compound can act as a monomer or a chain modifier in isocyanate-polyol polymerization systems, which are the basis for polyurethane synthesis. l-i.co.ukelastas.lt In these systems, a di- or poly-functional isocyanate reacts with a di- or poly-functional polyol to form a polymer network. scispace.comtechscience.com The inclusion of this compound, which is a monofunctional isocyanate, would act as a chain terminator, controlling the molecular weight and modifying the properties of the final polyurethane. The bulky adamantyl group can impart unique characteristics to the polymer, such as increased thermal stability and altered mechanical properties. mdpi.com

The fundamental reaction is the formation of urethane linkages between the isocyanate groups and the hydroxyl groups of the polyol. mdpi.comresearchgate.net The choice of polyol (e.g., polyether or polyester (B1180765) polyols) and the structure of the isocyanate are critical in determining the final properties of the polyurethane, which can range from flexible foams to rigid plastics. techscience.combestfoam.ro

Table 4: Components of a Polyurethane System

| Component | Function | Reference |

|---|---|---|

| Isocyanate | Reacts with polyol to form urethane linkages | elastas.lt |

| Polyol | Provides the backbone of the polymer and determines flexibility | elastas.ltbestfoam.ro |

| Catalyst | Controls the rate of the polymerization reaction | scispace.com |

| Chain Extender | Low molecular weight diols or diamines that increase molecular weight | scispace.com |

| Additives | Modifies properties (e.g., blowing agents for foams, colorants) | scispace.com |

Influence on Ring-Opening Polymerization Kinetics and Mechanisms

While this compound itself, being an acyclic molecule, does not undergo ring-opening polymerization (ROP), its isocyanate group can participate in polymerization reactions in other capacities. The bulky adamantyl moiety is of significant interest in polymer science for imparting properties such as thermal stability and rigidity.

Isocyanates are known to act as capping agents in ROP. For instance, in the ROP of α-amino acid N-carboxyanhydrides (NCAs), isocyanates can be used to terminate the living polypeptide chain ends. illinois.edu This allows for the synthesis of well-defined block copolymers. illinois.edu For example, an isocyanate end-capped polymer can be reacted with a living polymer chain from another monomer to form a diblock copolymer. illinois.edu

Furthermore, isocyanates are used as activators in the anionic ring-opening polymerization (AROP) of lactams. Blocked isocyanates, such as those blocked with caprolactam, serve as precursors to the active species that initiate polymerization. mdpi.com The bulky nature of the adamantyl group in this compound could sterically influence the kinetics of these reactions. In the polymerization of substituted oxiranes, bulky substituents have been shown to have a significant influence on the course of the polymerization process, affecting it through steric and inductive effects that influence the ring-opening reaction itself. dokumen.pub While direct studies on this compound in ROP are limited, the principles governing the behavior of other bulky isocyanates and adamantyl-containing monomers, such as adamantylmethyl glycidyl (B131873) ether, suggest its potential as a modifier in ROP systems. dokumen.pubutexas.edu

Rearrangement Reactions and Interconversions

Isocyanates are key intermediates in several important rearrangement reactions that typically involve the migration of a group to an electron-deficient nitrogen atom. These reactions are primary synthetic routes to amines and their derivatives, with the isocyanate being a transient species.

Prominent examples of such rearrangements that lead to the formation of an isocyanate intermediate include:

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. The process involves the treatment of the amide with bromine and a strong base, which forms an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the amine. bdu.ac.inbyjus.comhiralalpaulcollege.ac.in The intermediate isocyanate can be trapped by nucleophiles other than water; for example, using methanol (B129727) yields a carbamate (B1207046). bdu.ac.in

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. bdu.ac.inbyjus.com The isocyanate can then be hydrolyzed or reacted with alcohols or amines to produce amines, carbamates, or ureas, respectively. byjus.com

Lossen Rearrangement: In this reaction, a hydroxamic acid is converted to an isocyanate via an O-acyl, sulfonyl, or phosphoryl intermediate. bdu.ac.in

These reactions share a common mechanistic feature: the 1,2-migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, resulting in the isocyanate. The retention of configuration in the migrating group, when it is chiral, indicates that the rearrangement is an intramolecular, concerted process. hiralalpaulcollege.ac.in Therefore, 1-adamantylmethylamine could be synthesized from 2-adamantylacetamide via the Hofmann rearrangement, proceeding through a this compound intermediate.

Catalysis in this compound Reactions

The reaction of isocyanates, particularly aliphatic ones like this compound, with nucleophiles such as alcohols is often slow and requires catalysis. specialchem.compaint.org Various catalyst systems have been developed and studied to enhance the rate and control the selectivity of these reactions, which are fundamental to the production of polyurethanes.

Organotin compounds, especially dibutyltin (B87310) dilaurate (DBTDL), are highly effective and widely used catalysts for the isocyanate-hydroxyl (urethane formation) reaction. ijacskros.comwernerblank.com The catalytic mechanism for organotin dicarboxylates has been investigated through both experimental and computational studies. nih.govresearchgate.net

The prevailing mechanism involves the formation of an alkoxide complex between the organotin catalyst and the alcohol. nih.govresearchgate.net This complex is considered the dominant catalytic species. nih.gov The reaction proceeds through the following key steps:

Alcoholysis of the Catalyst: The organotin dicarboxylate reacts with the alcohol to form an organotin alkoxide complex. sci-hub.ru

Coordination of Isocyanate: The isocyanate then coordinates to the tin center of the alkoxide complex. This coordination can occur through the nitrogen or oxygen atom of the isocyanate group. nih.govresearchgate.net Theoretical studies suggest that N-coordination is the more favorable pathway for aliphatic isocyanates. nih.gov

Nucleophilic Attack and Urethane Formation: The coordinated alcohol attacks the carbonyl carbon of the isocyanate, leading to the formation of the urethane and regeneration of the catalyst. ijacskros.com

Computational studies have shown that for aliphatic isocyanates in non-polar solvents, the carboxylate ligand of the organotin catalyst plays a significant role in the catalytic activity. nih.govsci-hub.ru The depletion rate of the isocyanate is influenced by the nature of the organotin compound used. nih.gov

Table 1: Proposed Mechanistic Steps for Organotin Catalysis

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Formation of active catalyst | Organotin alkoxide complex |

| 2 | Isocyanate coordination | Catalyst-isocyanate pre-complex |

| 3 | Urethane formation | Ternary complex transition state |

| 4 | Catalyst regeneration | Regenerated organotin catalyst |

This table is based on mechanistic proposals from multiple sources. ijacskros.comnih.govresearchgate.netsci-hub.ru

Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also common catalysts for isocyanate reactions. ijacskros.comresearchgate.net Their catalytic activity is particularly pronounced for the reaction between isocyanates and water, but they also catalyze the urethane formation reaction. researchgate.netgvchem.com

The catalytic mechanism of tertiary amines is generally believed to proceed via the formation of an unstable complex between the amine and the isocyanate group. gvchem.com This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The catalytic activity depends on the basicity and steric accessibility of the amine; higher basicity and lower steric hindrance generally lead to higher activity. gvchem.com

Combinations of tertiary amines and organotin catalysts often exhibit a synergistic effect, providing enhanced reaction rates compared to either catalyst alone. ijacskros.comgvchem.com In some systems, tertiary amines can also catalyze the trimerization of isocyanates to form polyisocyanurates. google.comresearchgate.net

While stereoselectivity is a critical aspect of many chemical reactions, specific studies on the stereoselectivity induced by tertiary amine catalysis in reactions of this compound are not widely reported. However, in related fields, such as the photoredox synthesis of α-amino amides from tertiary amines and isocyanates, the generation of α-aminoalkyl radicals and their subsequent addition to the isocyanate is a key step. acs.org The bulky adamantyl group would be expected to exert significant steric influence on the transition state of such reactions, potentially affecting diastereoselectivity if other chiral centers are present.

Growing concerns about the toxicity of organotin compounds have driven research into alternative, non-tin metal catalysts. wernerblank.comresearchgate.net Several promising candidates have emerged, including compounds based on zirconium, bismuth, and iron. wernerblank.comresearchgate.net

Zirconium Catalysts: Zirconium chelates, such as zirconium acetylacetonate, have been found to be effective and selective catalysts for the isocyanate-hydroxyl reaction. paint.orgwernerblank.com Unlike organotin compounds, which are believed to operate via a Lewis acid mechanism involving association with the isocyanate, zirconium catalysts are proposed to function through an "insertion mechanism." wernerblank.com This mechanism involves the activation of the hydroxyl group by the zirconium catalyst. A key advantage of some zirconium catalysts is their high selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction, which is beneficial in waterborne polyurethane systems. paint.orgwernerblank.com

Bismuth Catalysts: Bismuth carboxylates have also shown consistent catalytic activity for the reaction of blocked isocyanates with hydroxyl compounds and are considered viable alternatives to DBTDL. researchgate.netwernerblank.com Bismuth-catalyzed systems can demonstrate higher isocyanate conversion efficiency than traditional tin catalysts in certain applications. researchgate.net

Iron Catalysts: Iron(III)-based compounds, such as FeCl₃, have been identified as highly active catalysts for polyurethane formation with cycloaliphatic diisocyanates, showing potential as replacements for organotin catalysts in harsher industrial conditions. researchgate.net

The performance of these non-tin catalysts can vary depending on the specific isocyanate and polyol used, requiring careful formulation and testing. wernerblank.com

Table 2: Comparison of Catalyst Types for Aliphatic Isocyanate Reactions

| Catalyst Type | Proposed Mechanism | Key Advantages |

|---|---|---|

| Organotin | Lewis Acid (Isocyanate Activation) ijacskros.com | High efficiency |

| Zirconium | Insertion (Hydroxyl Activation) wernerblank.com | High selectivity vs. water reaction paint.orgwernerblank.com |

| Bismuth | Not fully elucidated wernerblank.com | Good performance with blocked isocyanates wernerblank.com |

| Tertiary Amine | Nucleophilic Catalysis gvchem.com | Synergistic effects with metal catalysts ijacskros.com |

The kinetics and thermodynamics of isocyanate reactions are crucial for controlling polymer synthesis and final material properties. The rates of these reactions are significantly influenced by the catalyst, solvent, and the structure of the reactants. researchgate.netajol.info

Kinetic studies of aliphatic isocyanate reactions with alcohols, often using pseudo-first-order conditions, allow for the determination of rate coefficients and activation parameters. rsc.org The reactivity of diisocyanates can be influenced by intramolecular effects; for example, after one isocyanate group reacts, the reactivity of the second can be altered. rsc.org

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) can be determined from the temperature dependence of the reaction rate using the Arrhenius and Eyring equations. researchgate.netajol.info For the oxime-blocking reaction of aliphatic isocyanates, it was found that activation energies were higher in aromatic solvents than in oxygen-containing solvents, yet the reaction rates were faster, indicating different reaction mechanisms. researchgate.net In polyurethane formation, reduced values of activation entropy (ΔS*) and higher activation energies can be attributed to steric factors and the spatial arrangement of molecules in the transition state. ajol.info

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the thermodynamics of these reactions. nih.govnih.gov For instance, DFT calculations have been used to determine the Gibbs free energy differences for various steps in the organotin-catalyzed urethane formation, confirming that the formation of an organotin alkoxide complex is a key step and providing insight into the relative energies of different transition states. nih.govnih.gov

Table 3: Illustrative Thermodynamic Data for Isocyanate Reactions

| Reaction System | Parameter | Value | Solvent |

|---|---|---|---|

| Aliphatic Isocyanate Polymerization | Ea | 73.9 kJ/mol | - |

| Aliphatic Isocyanate Polymerization | ΔH* | 71.6 kJ/mol | - |

| Aliphatic Isocyanate Polymerization | ΔS* | -21.0 J/(mol·K) | - |

| Aromatic Isocyanate System (Organotin Catalysis) | ΔG (TS) | 47.2 kJ/mol | Polar |

Data compiled for illustrative purposes from studies on various aliphatic and aromatic isocyanate systems. Values are context-dependent. nih.govresearchgate.net

Structural Elucidation and Spectroscopic Analysis of 1 Adamantylmethyl Isocyanate and Its Advanced Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. For adamantane-containing compounds, NMR is particularly useful for confirming the integrity and substitution pattern of the rigid cage structure.

The ¹H NMR spectrum of an adamantane (B196018) derivative is characterized by distinct signals corresponding to the protons of the adamantyl cage and its substituents. The adamantane structure itself contains two primary types of protons: those on the bridgehead carbons (CH) and those on the methylene (B1212753) carbons (CH₂).

In a derivative like 1-Adamantylmethyl isocyanate, the protons of the adamantane cage typically appear as a series of broad multiplets in the upfield region of the spectrum. The methylene group connecting the adamantane cage to the isocyanate functional group (-CH₂-NCO) is expected to produce a distinct signal, often a singlet, whose chemical shift is influenced by the electronegativity of the isocyanate group.

¹H NMR Data for 1-(1-adamantylmethyl)-3-(4-nitrophenyl)urea in DMSO-d₆ rsc.org

| Signal | Chemical Shift (δ ppm) |

|---|---|

| Adamantane CH | 1.95 (s, 3H) |

| Adamantane CH₂ (A) | 1.66 (d, J = 11.9 Hz, 3H) |

| Adamantane CH₂ (B) | 1.59 (d, J = 11.9 Hz, 3H) |

| Adamantane CH₂ (C) | 1.50 (s, 6H) |

| Methylene (-CH₂-NH) | 2.92 (d, J = 5.7 Hz, 2H) |

This interactive table summarizes the proton NMR signals for a key derivative, illustrating the typical chemical shifts for the adamantylmethyl moiety.

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. The adamantane cage has four distinct carbon environments in its 1-substituted form: the quaternary carbon at the point of substitution (C-1), the three equivalent bridgehead carbons (CH), the six equivalent methylene carbons adjacent to the bridgehead carbons (CH₂), and the three equivalent methylene carbons situated between two other methylene groups (CH₂). The isocyanate carbon (-N=C=O) itself gives a characteristic signal.

Data from advanced derivatives, such as 1-(1-adamantylmethyl)-3-(4-nitrophenyl)thiourea , helps to assign these signals. chemrxiv.org The carbon of the thiourea (B124793) (C=S) appears at a distinct downfield shift, while the adamantane carbons resonate in the aliphatic region.

¹³C NMR Data for 1-(1-adamantylmethyl)-3-(4-nitrophenyl)thiourea in DMSO-d₆ chemrxiv.org

| Carbon Environment | Chemical Shift (δ ppm) |

|---|---|

| Adamantane C-1 (Quaternary) | 33.6 |

| Adamantane CH | 40.4 |

| Adamantane CH₂ | 36.4 |

| Adamantane CH₂ | 27.8 |

| Methylene (-CH₂-NH) | 52.3 |

This interactive table presents the Carbon-13 NMR data for a thiourea derivative, highlighting the carbon signals of the adamantylmethyl group and the functional group carbon.

Analysis of a related isomer, 1-(1-isocyanoethyl)adamantane , further confirms the characteristic shifts for the adamantane cage carbons: quaternary C at 37.57 ppm, CH carbons at 27.99 ppm, and two sets of CH₂ carbons at 39.02 and 36.72 ppm. mdpi.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

LR-MS provides the nominal molecular weight of a compound and its fragments. For adamantane derivatives, a very common and characteristic fragmentation pathway is the loss of the substituent to form the highly stable adamantyl cation at a mass-to-charge ratio (m/z) of 135. mdpi.com For this compound (C₁₂H₁₇NO, Mol. Wt. 191.27), one would expect to see a molecular ion peak [M]⁺ at m/z 191.

In the context of its derivatives, LR-MS is often performed using soft ionization techniques like electrospray ionization. For example, the urea (B33335) derivative 1-(1-adamantylmethyl)-3-(4-nitrophenyl)urea shows a sodium adduct ion in positive mode ESI. rsc.org

LR-MS Data for a Urea Derivative rsc.org

| Derivative | Ionization Mode | Observed Ion | m/z |

|---|---|---|---|

| 1-(1-adamantylmethyl)-3-(4-nitrophenyl)urea | ESI+ | [M+Na]⁺ | 352.2 |

This table shows typical LR-MS data obtained via ESI for a derivative, demonstrating the formation of adduct ions.

HR-MS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the determination of a molecule's elemental formula. This is a definitive method for confirming the identity of a newly synthesized compound.

For the derivative 1-(1-adamantylmethyl)-3-(4-nitrophenyl)urea , HR-MS analysis confirms its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass.

HR-MS Data for 1-(1-adamantylmethyl)-3-(4-nitrophenyl)urea chemrxiv.org

| Ion Formula | Ionization Mode | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

This interactive table demonstrates the power of HR-MS by comparing the calculated and experimentally found accurate masses, confirming the elemental formula of the derivative.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing polar, and often large, molecules. While small, neutral, and relatively nonpolar molecules like simple isocyanates can be difficult to ionize directly via ESI, their derivatives are often readily analyzed. nih.gov

A common strategy for the analysis of isocyanates involves derivatization with an amine, such as dibutylamine, to form a stable urea derivative. nih.govdiva-portal.org These urea derivatives are more polar and can be easily protonated, making them ideal for detection by LC-ESI-MS in positive ion mode. nih.govrsc.org This approach is widely used for the quantification of airborne isocyanates and for monitoring reactions involving an isocyanate functional group. nih.govdiva-portal.org The analysis of the urea and thiourea derivatives of this compound by ESI-MS, as detailed in the sections above, is a direct application of this principle, allowing for their characterization and confirmation. chemrxiv.orgrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the FTIR spectrum is dominated by a few key absorptions that are highly characteristic of its structure.

The most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) functional group. spectroscopyonline.comremspec.com This peak typically appears in a relatively clear region of the spectrum, generally between 2250 and 2285 cm⁻¹. remspec.comazom.com For this compound, this band is observed around 2275 cm⁻¹, confirming the presence of the isocyanate moiety. researchgate.net The high intensity of this peak is due to the large change in dipole moment associated with the asymmetric stretch of the N=C=O bond. spectroscopyonline.com

The adamantyl cage, a bulky and rigid diamondoid structure, gives rise to several characteristic vibrations. These include:

C-H Stretching: Strong absorptions from the C-H bonds of the adamantyl cage and the methylene (-CH₂-) bridge are observed in the 2850–2950 cm⁻¹ region.

C-H Bending: The scissoring and bending vibrations of the CH₂ and CH groups within the adamantane structure typically appear around 1450 cm⁻¹.

The analysis of advanced derivatives, such as polyurethanes formed from this compound, would show the disappearance of the strong isocyanate peak around 2275 cm⁻¹ and the concurrent appearance of new bands characteristic of the urethane (B1682113) linkage, such as N-H stretching (around 3330 cm⁻¹) and C=O stretching (around 1700 cm⁻¹). mdpi.compaint.org This makes FTIR an invaluable tool for monitoring polymerization reactions involving this compound. remspec.compaint.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | Isocyanate (–N=C=O) | ~2275 | Strong, Sharp |

| Symmetric & Asymmetric C-H Stretching | Adamantyl (C-H) | 2850 - 2950 | Strong |

| C-H Scissoring/Bending | Adamantyl (CH₂, CH) | ~1450 | Medium |

Chromatographic-Mass Spectrometric (GC-MS) Methods for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for the analysis of this compound. etamu.edu It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it ideal for assessing purity and confirming the molecular structure. etamu.edu

In a typical GC-MS analysis, the sample is first vaporized and separated on a GC column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification. etamu.edu Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This process forms a molecular ion (M⁺) and a series of fragment ions. The plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z) is the mass spectrum, which serves as a molecular fingerprint. etamu.edu

For this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ), the mass spectrum exhibits a distinct fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 191.

The most significant feature in the mass spectrum of many 1-substituted adamantane derivatives is the formation of the highly stable adamantyl cation. cdnsciencepub.comacs.org The fragmentation of this compound is expected to proceed via cleavage of the bond between the methylene group and the adamantyl cage, leading to the adamantyl cation (C₁₀H₁₅⁺) at m/z 135 . This peak is often the base peak (the most intense peak) in the spectrum due to the exceptional stability of the tertiary carbocation at the bridgehead position of the adamantane structure. cdnsciencepub.comacs.org

Other potential fragments can arise from further breakdown of the adamantyl cage or cleavage at other positions, providing additional structural confirmation. researchgate.netresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Comments |

| 191 | Molecular Ion [M]⁺ | [C₁₂H₁₇NO]⁺ | Represents the intact molecule. |

| 135 | Adamantyl Cation | [C₁₀H₁₅]⁺ | Expected to be the base peak due to high stability. cdnsciencepub.comacs.org |

| 93, 79, 67 | Fragmentation products of the adamantyl cage | Various CₓHᵧ⁺ | Characteristic pattern for adamantane-based compounds. researchgate.net |

| 56 | Isocyanatomethyl Cation | [CH₂NCO]⁺ | Resulting from cleavage of the adamantyl-CH₂ bond. |

Advanced Materials and Supramolecular Architectures from 1 Adamantylmethyl Isocyanate Derivatives

Design and Synthesis of Adamantyl-Functionalized Nanoparticles

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in fields ranging from microelectronics to drug delivery. Incorporating adamantane (B196018) onto nanoparticle surfaces can significantly alter their physical and chemical characteristics. 1-adamantylmethyl isocyanate is an effective agent for this purpose, enabling the covalent grafting of the bulky adamantyl group onto the nanoparticle surface.

The synthesis strategy typically involves nanoparticles that have surface functional groups capable of reacting with isocyanates, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. The reaction of this compound with these groups forms stable urethane (B1682113), urea (B33335), or thiourethane linkages, respectively. For instance, a common method involves the thiol-isocyanate reaction where thiol-modified nanoparticles are treated with an adamantyl isocyanate. sigmaaldrich.com This approach allows for the creation of molecular monolayers on the nanoparticle surface, a critical step for generating tailored materials. researchgate.net

Another advanced method involves the intramolecular crosslinking of isocyanate-functionalized copolymers to form nanoparticles. In this process, a linear copolymer containing isocyanate groups is synthesized and then collapsed into a nanoparticle by reacting it with a diamine in a dilute solution. nih.gov By using this compound as a comonomer, nanoparticles with adamantane moieties integrated directly into their structure can be produced. The size and properties of these nanoparticles can be precisely controlled by adjusting the molecular weight of the initial copolymer and the molar percentage of the isocyanate-containing repeat units. nih.gov

The resulting adamantyl-functionalized nanoparticles exhibit properties derived directly from the adamantane cage, including increased hydrophobicity and steric bulk, which can improve their dispersion in non-polar matrices and prevent aggregation.

Integration into Polymeric Systems

The incorporation of adamantane moieties into polymer backbones or as pendant groups can lead to materials with significantly enhanced performance characteristics. The isocyanate functionality of this compound provides a convenient route for integrating this bulky group into various polymer architectures.

A primary motivation for including adamantane in polymer structures is to improve their thermal properties. The rigid and bulky nature of the adamantane cage restricts the motion of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. researchgate.netresearchgate.net

Polymers synthesized with adamantane-containing monomers, such as adamantyl methacrylates or polyimides derived from adamantane-containing diamines, consistently demonstrate superior thermal performance compared to their non-adamantane analogues. For example, the introduction of adamantane groups into methacrylate (B99206) polymers has been shown to improve both thermal and mechanical properties. researchgate.net Similarly, semi-alicyclic polyimides containing adamantane exhibit remarkably high glass transition temperatures, ranging from 285–440 °C. rsc.org This enhancement is attributed to the restriction of polymer chain movement by the chair-form cyclohexane (B81311) rings within the adamantane structure. researchgate.net

The following table summarizes the effect of incorporating adamantane on the thermal properties of different polymer systems.

| Polymer System | Adamantane-Containing Monomer/Unit | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature | Reference |

| Poly(methacrylate) | 1-Adamantyl methacrylate (ADMA) | Higher than PMMA | Not specified | researchgate.net |

| Poly(1,3-adamantane) | 1,3-Dehydroadamantane derivative | 205 °C | 488 °C | researchgate.net |

| Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) | 285–440 °C | Not specified | rsc.org |

This table is interactive. Click on the headers to sort the data.

Block copolymers are a class of polymers known for their ability to self-assemble into ordered nanostructures, a property leveraged in applications like nanolithography. rsc.org Engineering these materials with adamantyl moieties can introduce new functionalities and enhance their performance. A versatile strategy for this involves starting with a pre-synthesized block copolymer that contains reactive functional groups, such as hydroxyls.

For example, a hydroxy-functional block copolymer can be synthesized via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org The hydroxyl groups along one of the blocks can then be reacted with this compound. This post-polymerization modification step forms urethane linkages and effectively grafts the adamantyl moieties onto the polymer scaffold. This modular approach allows for precise control over the placement and density of the adamantane groups within the block copolymer architecture, offering a facile route to functional copolymers from a single polymeric precursor. rsc.org

Self-healing materials are designed to autonomously repair damage, thereby extending the lifetime and reliability of coatings and structural components. One effective self-healing strategy involves the microencapsulation of a reactive healing agent, which is released when a crack propagates through the material. illinois.edu Isocyanate-terminated prepolymers are excellent candidates for this core material due to their ability to react with ambient moisture to form a durable polyurea/polyurethane patch, effectively sealing the crack. researchgate.netmdpi.com

In this system, an isocyanate prepolymer is encapsulated within a polymeric shell. mdpi.com When the microcapsules are ruptured by damage, the prepolymer is released into the crack. The isocyanate groups then react with atmospheric water, undergoing polymerization to form a solid material that repairs the damage. mdpi.com This process has been shown to heal cracks within 24 hours and restore corrosion resistance. researchgate.netmdpi.com While many systems use common isocyanates like isophorone (B1672270) diisocyanate (IPDI), incorporating an adamantane-based isocyanate prepolymer could offer advantages such as increased hydrophobicity, potentially modulating the reaction with moisture and improving the durability of the healed region.

The use of adamantane as a structural component is a key strategy in the pursuit of high-performance polymers. Its diamondoid structure is directly responsible for imparting a combination of desirable properties, making it a valuable building block in materials designed for demanding applications. epa.gov

The introduction of adamantane into polymer chains leads to:

Increased Rigidity and Thermal Stability : As previously discussed, the adamantane cage restricts segmental motion, leading to higher glass transition temperatures (Tg) and decomposition temperatures. researchgate.netresearchgate.net

Improved Mechanical Properties : The rigid structure enhances the strength and modulus of the resulting polymers. rsc.org

Low Dielectric Constant : The nonpolar, hydrocarbon nature of adamantane can result in polymers with lower dielectric constants, which is beneficial for applications in microelectronics. researchgate.net

Enhanced Optical Transparency : Adamantane-containing polymers, such as certain polyimides and polymethacrylates, can exhibit excellent optical transparency. researchgate.netrsc.org

These characteristics render adamantane-containing polymers promising candidates for a variety of high-performance applications, including optical and optoelectronic devices, and as dielectric interlayer materials. researchgate.netrsc.org

Supramolecular Host-Guest Interactions for Advanced Assemblies

Beyond covalent polymer chemistry, the adamantane group is a premier "guest" molecule in the field of supramolecular chemistry. Its size, shape, and hydrophobicity make it an ideal fit for the cavities of various "host" molecules, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). unist.ac.krnih.gov This specific and reversible non-covalent binding, known as host-guest interaction, is a powerful tool for constructing complex, self-assembling systems like hydrogels, bioadhesives, and drug delivery platforms. unist.ac.kr

This compound serves as a crucial linker molecule in this context. The isocyanate group can be used to covalently attach the adamantane guest moiety to a polymer backbone, a nanoparticle surface, or another molecule of interest. Once functionalized, these adamantane-bearing structures can interact with complementary host molecules. For example, mixing a polymer decorated with adamantane groups with a solution of β-cyclodextrin (β-CD) can lead to the formation of polymer inclusion complexes. nih.gov

This molecular recognition can be used to tune material properties in response to stimuli. For instance, the lower critical solution temperature (LCST) of a thermoresponsive polymer functionalized with adamantane can be precisely adjusted over a wide temperature range by adding varying amounts of β-CD. nih.gov If both the host and guest are attached to different polymer chains, their interaction can act as a non-covalent cross-link, leading to the formation of a supramolecular hydrogel. rsc.org The strength and reversibility of these host-guest interactions are fundamental to creating dynamic and responsive "smart" materials. unist.ac.kr

The binding affinities for these interactions are often quantified by the association constant (Ka), with higher values indicating stronger binding.

| Host Molecule | Guest Molecule | Association Constant (Ka) [M⁻¹] | System Context | Reference |

| β-Cyclodextrin (β-CD) | Adamantane | ~10⁴ | General affinity at interfaces | unist.ac.kr |

| Hydroxypropyl β-Cyclodextrin (HP-β-CD) | Adamantane-functionalized poly(2-oxazoline) | Varies with polymer structure | Tuning thermoresponsive behavior | nih.gov |

| Cucurbit mdpi.comuril (CB mdpi.com) | Adamantane derivatives | High affinity | Drug delivery and bio-applications | nih.gov |

This table is interactive. Click on the headers to sort the data.

Adamantyl Group Interactions with Cyclodextrins in Molecular Encapsulation

The non-covalent interaction between adamantane and cyclodextrins is a classic example of host-guest chemistry, driven by the precise size and shape complementarity between the adamantyl group (guest) and the hydrophobic cavity of the cyclodextrin (B1172386) (host). mdpi.comresearchgate.net This strong association is primarily due to hydrophobic and van der Waals interactions, where the bulky, nonpolar adamantane cage is favorably encapsulated within the cyclodextrin's cavity, displacing energetically unfavorable water molecules. acs.org

β-cyclodextrin, with its seven glucose units, is a particularly well-suited host for the adamantyl group, leading to the formation of highly stable 1:1 inclusion complexes with significant association constants. researchgate.netacs.org This robust interaction has been widely exploited to create supramolecular assemblies, hydrogels, and drug delivery systems. mdpi.comacs.org Derivatives of this compound can be readily incorporated into polymeric structures or other molecules, and the subsequent addition of cyclodextrins can be used to modulate their properties, such as solubility or self-assembly behavior. mdpi.comacs.org

The formation of these inclusion complexes can be characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, which shows changes in the chemical shifts of the protons inside the cyclodextrin cavity upon encapsulation of the adamantyl guest. nih.govmdpi.com

Table 1: Host-Guest Complexation Parameters for Adamantane Derivatives with β-Cyclodextrin

| Guest Molecule | Host Molecule | Stoichiometry | Driving Forces |

|---|---|---|---|

| 1-Adamantanol | β-Cyclodextrin | 2:2 | Hydrophobic interactions, Hydrogen bonding |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | Hydrophobic interactions, Hydrogen bonding |

| 1-Adamantylamine | β-Cyclodextrin | 3:2 | Hydrophobic interactions, Hydrogen bonding |

This table is interactive. You can sort and filter the data.

Research on Anion Transport Facilitation in Lipid Bilayers

The development of synthetic transporters for anions across lipid bilayers is a significant area of research with potential applications in correcting ion channel-related diseases. nih.govrsc.org Derivatives of this compound, particularly those converted to ureas or thioureas, are of interest in this field. The adamantyl group serves as a bulky, lipophilic anchor, facilitating the partitioning of the molecule into the nonpolar lipid membrane. nih.gov

The urea or thiourea (B124793) moieties, formed by the reaction of the isocyanate with an amine, can act as hydrogen-bond donors to bind and encapsulate anions. researchgate.net This binding shields the anion's charge, enabling its transport across the hydrophobic barrier of the lipid bilayer. The design of these transporters often involves multiple hydrogen-bonding groups to achieve high affinity and selectivity for specific anions, such as chloride or bicarbonate. nih.govresearchgate.net

While research may not exclusively focus on this compound itself, the principles derived from studies on other adamantyl-containing ureas are directly applicable. The combination of the adamantyl group's membrane-anchoring properties and the anion-binding capabilities of the urea functionality provides a powerful strategy for the design of effective synthetic anion transporters. nih.govresearchgate.net The efficiency of these transporters is typically evaluated using vesicle-based assays that measure the rate of anion flux across a lipid bilayer. researchgate.net

Application in Adhesives, Paints, and Specialty Coatings Research

The isocyanate group is a fundamental component in the production of polyurethane-based adhesives, paints, and coatings due to its high reactivity towards polyols. researchgate.netnih.gov The incorporation of an adamantyl moiety, such as that from this compound, into the polymer backbone can impart several desirable properties to these materials. The bulky and rigid structure of the adamantane cage can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymer. wikipedia.orgresearchgate.net

In the context of specialty coatings, the adamantyl group can improve properties such as hardness, scratch resistance, and durability. rsc.org The hydrophobic nature of adamantane can also contribute to increased water resistance and reduced moisture permeability in coatings and adhesives. researchgate.net Research in this area explores the synthesis of new polymers where adamantane-containing monomers are incorporated to create materials with superior performance characteristics for demanding applications. rsc.orgacs.org

The use of this compound allows for the introduction of the adamantyl group as a pendant moiety on the polymer chain. This can influence the polymer's morphology and chain packing, leading to materials with modified physical properties compared to those with the adamantyl group in the main chain. researchgate.net These adamantane-containing polymers are promising candidates for advanced coatings in the aerospace, automotive, and microelectronics industries where high performance is a critical requirement. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| β-cyclodextrin |

| 1-Adamantanol |

| 1-Adamantanecarboxylic acid |

| 1-Adamantylamine |

| Chloride |

Future Research Directions and Emerging Areas in 1 Adamantylmethyl Isocyanate Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The conventional synthesis of isocyanates often involves highly toxic phosgene (B1210022) and generates significant chemical waste, prompting a shift towards greener alternatives. researchgate.netrsc.org The industrial production of isocyanates is dominated by the phosgene process, which raises safety concerns due to the extreme toxicity of phosgene gas and the production of corrosive hydrogen chloride as a byproduct. researchgate.netresearchgate.net Consequently, a primary focus of future research is the development of phosgene-free synthetic routes for isocyanates like 1-adamantylmethyl isocyanate. google.comnwo.nl

Emerging sustainable methods bypass the use of phosgene and aim for higher atom economy. universiteitleiden.nlresearchgate.net Key strategies include:

The Curtius Rearrangement: This method involves the thermal rearrangement of acyl azides, which can be derived from carboxylic acids. A one-step preparation for adamantyl-containing isocyanates has been developed using the Curtius reaction, offering a more direct route from adamantanecarboxylic and acetic acids. researchgate.net

Carbamate (B1207046) Thermolysis: N-substituted carbamates are potential precursors for the non-phosgene synthesis of isocyanates through thermal cracking. researchgate.net Research into catalytic systems that facilitate the synthesis of carbamates from amines, CO2, and alcohols, followed by their decomposition to isocyanates, is a promising avenue. researchgate.netresearchgate.net

Reductive Carbonylation: The direct synthesis of carbamates from aromatic nitro compounds via reductive carbonylation, followed by pyrolysis, has been explored as a potential phosgene-free route. nwo.nl

Urea-based Methods: The "urea process" uses urea (B33335), alcohol, and amines to synthesize carbamates, which then decompose to produce isocyanates, with recyclable byproducts like alcohol and ammonia. semanticscholar.org

Table 1: Comparison of Synthetic Pathways for Isocyanates

| Feature | Phosgene-based Synthesis | Sustainable (Phosgene-free) Synthesis |

|---|---|---|

| Primary Reagent | Phosgene (COCl₂) | Carbamates, Acyl Azides, CO₂, Urea |

| Toxicity Profile | High (uses extremely toxic gas) researchgate.net | Lower (avoids phosgene) researchgate.net |

| Byproducts | Hydrogen Chloride (HCl) researchgate.net | Alcohols, CO₂, Ammonia (often recyclable) nwo.nlsemanticscholar.org |

| Key Reactions | Phosgenation of amines nwo.nl | Curtius Rearrangement, Carbamate Thermolysis researchgate.netresearchgate.net |

| Atom Economy | Moderate | Potentially higher, especially with byproduct recycling semanticscholar.org |

Exploration of Organometallic Chemistry with Adamantylmethyl Ligands

The bulky and rigid adamantane (B196018) framework is a compelling structural motif for ancillary ligands in organometallic catalysis. sinocompound.com The steric hindrance provided by the adamantyl group plays a significant role in the success of catalytic reactions. sinocompound.com Ligands incorporating the 1-adamantylmethyl group can enhance the stability and modulate the reactivity of metal centers, leading to improved catalytic performance.

Future research in this area will likely focus on:

Novel Ligand Design: Synthesizing new phosphine (B1218219), N-heterocyclic carbene (NHC), and other ligands bearing the 1-adamantylmethyl moiety. nih.govuq.edu.au The adamantane scaffold offers significant steric bulk, which can be advantageous for creating active and stable catalysts. sinocompound.comuq.edu.au

Catalytic Applications: Applying these novel organometallic complexes in a wide range of transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Hiyama), C-H activation, and polymerization. sinocompound.comuq.edu.au The steric and electronic properties imparted by adamantyl-containing ligands can lead to exceptional catalytic activity. sinocompound.comresearchgate.net

Supramolecular and Immobilized Catalysis: Utilizing the adamantyl group's strong affinity for host molecules like cucurbiturils to develop recoverable and recyclable catalyst systems. nih.gov This approach combines the high efficiency of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. nih.gov

The synthesis of transition metal complexes containing the 1-adamantylmethyl group has already been described, providing a foundation for further exploration into their catalytic potential. rsc.org

Table 2: Examples of Adamantyl-Containing Ligands and Their Catalytic Roles

| Ligand Type | Specific Example | Metal Complex | Catalytic Application | Reference |

|---|---|---|---|---|

| Phosphine | Tri(1-adamantyl)phosphine | Palladium | Suzuki-Miyaura Coupling | sinocompound.comresearchgate.net |

| Phosphinite | Di(1-adamantyl)phosphinite | Palladium | Carbonylation | uq.edu.au |

| N-Heterocyclic Carbene (NHC) | Adamantyl-modified NHC | (Proposed) | Recoverable Homogeneous Catalysis | nih.gov |

| Triazole-based Carbene | TAdPh-PEPPSI | Palladium | Hiyama Coupling | uq.edu.au |

Innovative Functional Material Design for Microelectronics and Sensing Applications

The incorporation of the 1-adamantylmethyl group into polymers and other materials via its reactive isocyanate handle offers a pathway to novel functional materials. The inherent properties of the adamantane cage—thermal stability, defined structure, and hydrophobicity—are highly desirable for applications in microelectronics and sensor technology. wikipedia.orgrsc.org

Emerging areas of research include:

Organic Semiconductors: Adamantane substitutions in organic molecules can induce favorable π–π stacking between conjugated cores, which is a critical pathway for charge hopping. rsc.org This can lead to a significant enhancement of charge carrier mobilities in materials used for organic electronics, while maintaining solubility for processing. rsc.org

Polymeric Materials: Adamantane-based polymers are being investigated for specialized applications such as coatings for touchscreens. wikipedia.org The isocyanate group of this compound is an excellent functional group for incorporating the adamantyl moiety into polyurethanes, leading to materials with enhanced thermal and mechanical properties.

Phase-Change Materials: Adamantane derivatives are known to exhibit plastic crystal phases, which involve significant latent heat in solid-solid phase transitions. nih.gov This property can be leveraged for thermal management applications in electronic devices. nih.gov

The versatility of the isocyanate group allows for the covalent integration of the robust adamantylmethyl unit into a wide array of material backbones, paving the way for next-generation functional materials.

Table 3: Properties Conferred by the Adamantyl Group in Functional Materials

| Property | Effect of Adamantyl Moiety | Potential Application | Reference |

|---|---|---|---|

| Solubility | Enhances solubility of rigid conjugated systems. | Solution-processable organic electronics. | rsc.org |

| Charge Transport | Induces π–π stacking, amplifying charge transfer. | High-performance organic semiconductors. | rsc.org |

| Thermal Stability | High melting point and structural rigidity. | Thermally stable polymers and lubricants. | wikipedia.org |

| Phase Transition | Exhibits solid-solid phase transitions with high latent heat. | Solid-state cooling and thermal management. | nih.gov |

Interdisciplinary Research at the Interface of Chemistry and Biological Systems (Excluding Clinical)

The adamantane scaffold is widely recognized in medicinal chemistry for its ability to increase the lipophilicity and metabolic stability of bioactive molecules. mdpi.comresearchgate.netnih.gov Research at the fundamental interface of chemistry and biology, excluding direct clinical applications, seeks to understand and exploit these properties for creating new molecular tools and systems. The this compound can serve as a reactive building block to attach the adamantyl "pharmacophore" to probes and substrates.

Future directions in this non-clinical space include:

Surface Recognition and Bioanalytics: The adamantane moiety exhibits strong host-guest interactions with macrocycles like cucurbit[n]urils. nih.gov This interaction can be used to design sensing assays and to study molecular recognition at biological interfaces. nih.gov

Probing Biomembrane Interactions: The lipophilic nature of the adamantane cage facilitates crossing cell membranes. nih.gov Adamantane derivatives are incorporated into artificial biological membranes like liposomes to study cell recognition and receptor targeting processes. mdpi.com

Development of Molecular Probes: By using the isocyanate group to conjugate the adamantylmethyl moiety to fluorescent dyes or other reporter molecules, researchers can create probes to study pharmacokinetics and how the adamantane structure influences bioavailability and distribution in biological systems. nih.gov

This research focuses on the underlying molecular mechanisms and physicochemical properties that the adamantane group imparts, providing foundational knowledge for various fields. mdpi.comnih.gov

Table 4: Non-Clinical Applications of Adamantane Derivatives in Biological Systems

| Research Area | Application/Study | Role of Adamantane | Reference |

|---|---|---|---|

| Supramolecular Chemistry | Host-guest systems with cucurbit[n]urils. | Serves as a guest molecule for sensing and bioanalytics. | nih.gov |

| Membrane Biophysics | Incorporation into liposomes. | Mimics membrane-anchoring to study cell recognition. | mdpi.com |

| Pharmacokinetics | Modifying bioactive molecules. | Enhances lipophilicity and metabolic stability. | mdpi.comnih.gov |

| Antiviral Research | Study of M2 ion channel interactions. | Provides insights into molecular mechanisms of action. | nih.gov |

Q & A

Q. What validation protocols ensure reproducibility in combustion studies of isocyanates?

- Methodological Answer :

- Kinetic Modeling : Merge experimental data (e.g., closed-reactor pyrolysis ) with computational mechanisms (e.g., 130-reaction pathways for methyl isocyanate combustion ).

- Sensitivity Analysis : Identify rate-limiting steps (e.g., HCN formation) for targeted experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.